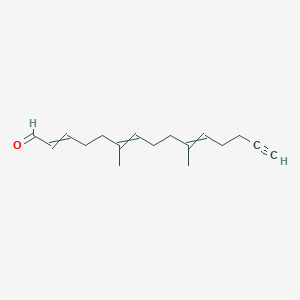
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal is an organic compound characterized by its unique structure, which includes a long carbon chain with multiple double bonds and a triple bond at the 14th position. This compound is an aldehyde, which means it contains a formyl group (-CHO) at the end of the carbon chain. The presence of multiple double bonds and a triple bond makes this compound highly reactive and of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylpentadeca-2,6,10-trien-14-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to various reactions such as alkylation, hydrogenation, and oxidation to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced separation techniques, such as distillation and chromatography, is also common to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The multiple double bonds and the triple bond make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles or electrophiles used .
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6,10-Dimethylpentadeca-2,6,10-trien-14-ynal exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The multiple double bonds and the triple bond also allow for various types of chemical modifications, which can affect the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one: Similar structure but with a ketone group instead of an aldehyde.
2,6,10-Pentadecatrien-14-ynal: Similar structure but without the methyl groups at positions 6 and 10.
Uniqueness
6,10-Dimethylpentadeca-2,6,10-trien-14-ynal is unique due to its specific combination of multiple double bonds, a triple bond, and an aldehyde group. This combination of functional groups makes it highly reactive and versatile for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
112515-82-9 |
|---|---|
Molekularformel |
C17H24O |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
6,10-dimethylpentadeca-2,6,10-trien-14-ynal |
InChI |
InChI=1S/C17H24O/c1-4-5-7-11-16(2)13-10-14-17(3)12-8-6-9-15-18/h1,6,9,11,14-15H,5,7-8,10,12-13H2,2-3H3 |
InChI-Schlüssel |
DFMFWVACSXGAEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC#C)C)CCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
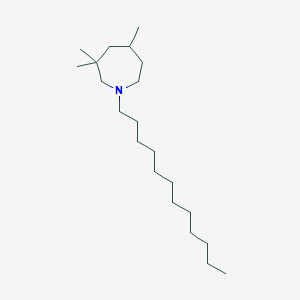
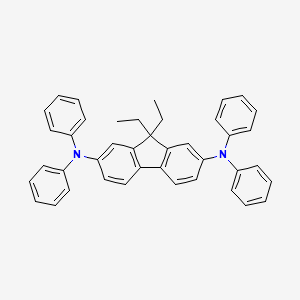
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
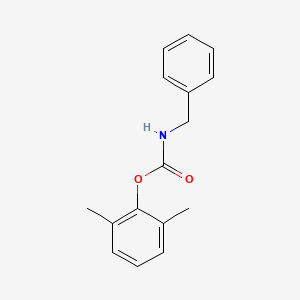
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
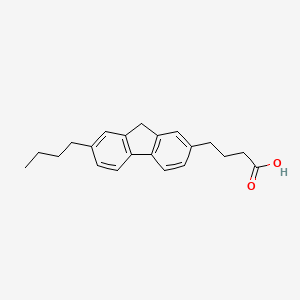
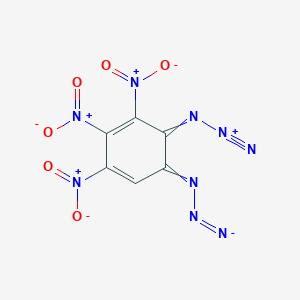

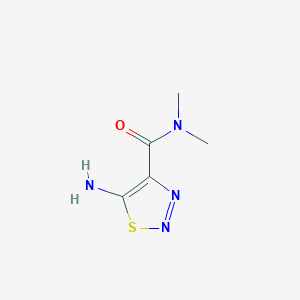
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
